3-Ethylfuran-2(5H)-one
Description
Overview of Furanone Heterocycles in Organic Chemistry
Furan-2(5H)-ones, also known as butenolides, are five-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. ontosight.aiwikipedia.org This structural motif is a recurring theme in a multitude of natural products, which exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net The inherent reactivity of the furanone ring, particularly the α,β-unsaturated lactone moiety, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. researchgate.netsemanticscholar.org Consequently, furanone derivatives are of significant interest to medicinal chemists and the wider organic synthesis community. ontosight.aibenthamscience.com
The furanone core can be substituted at various positions, leading to a diverse family of compounds with distinct chemical and biological profiles. nih.gov These derivatives have found applications as antitumor, anti-inflammatory, antibacterial, antifungal, and antiplatelet agents. semanticscholar.org The versatility of the furanone skeleton allows it to serve as a precursor for a variety of other heterocyclic compounds. benthamscience.com
Structural Characteristics and Nomenclature of 3-Ethylfuran-2(5H)-one
This compound is a derivative of the parent furan-2(5H)-one structure. wikipedia.org Its systematic IUPAC name is 3-ethyl-2,5-dihydrofuran-2-one. guidechem.com The molecule consists of a five-membered furanone ring with an ethyl group attached at the third carbon position. The "(5H)" in the name indicates the position of the single saturated carbon atom in the ring.
Below is a table summarizing key structural and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 3-Ethyl-2,5-dihydrofuran-2-one |
| CAS Number | 40029-70-7 |
| Canonical SMILES | CCC1=CCOC1=O |
| InChI Key | LYXHBPXYBNIGIH-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. guidechem.comnih.gov
Historical Context of Furan-2(5H)-one Research and the Position of this compound within this Field
The study of lactones, the class of compounds to which furanones belong, dates back to the 19th century. The term "lactone" was first introduced in 1844 by the French chemist Théophile-Jules Pelouze. This was later expanded upon by the German chemist Wilhelm Rudolph Fittig in 1880 to encompass all intramolecular carboxylic esters. The 20th century saw significant advancements in the field, driven by the development of new analytical techniques that allowed for the identification and structural elucidation of furanones in natural sources.
Research into furan-2(5H)-one derivatives has been particularly active in recent decades, with a strong focus on their potential as antimicrobial and biofilm-preventing agents. The discovery of furanones as key aroma compounds in various fruits also spurred interest in this class of molecules. nih.govacs.orgnih.gov While the broader furanone family has been extensively studied, specific derivatives like this compound are often investigated within the context of developing novel synthetic methodologies or as part of larger libraries of compounds screened for biological activity.
Academic and Research Relevance of Unsaturated γ-Lactones
Unsaturated γ-lactones, such as this compound, are a class of compounds that continue to capture the attention of the academic and research communities. sioc-journal.cn Their prevalence in nature and their wide spectrum of biological activities make them attractive targets for total synthesis and medicinal chemistry programs. researchgate.netsioc-journal.cn The α,β-unsaturated carbonyl group present in these lactones is a key structural feature that can participate in various chemical transformations, making them valuable building blocks in organic synthesis. researchgate.netresearchgate.net
The academic relevance of these compounds is underscored by the continuous development of new synthetic methods for their preparation, including asymmetric catalytic approaches to produce optically active versions. sioc-journal.cn These chiral lactones are crucial for the synthesis of complex, biologically active molecules. sioc-journal.cn Furthermore, the study of unsaturated γ-lactones contributes to a deeper understanding of the relationship between chemical structure and biological function. researchgate.net
Structure
3D Structure
Properties
CAS No. |
40029-70-7 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-8-6(5)7/h3H,2,4H2,1H3 |
InChI Key |
LYXHBPXYBNIGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCOC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylfuran 2 5h One and Its Derivatives
De Novo Syntheses of the 3-Ethylfuran-2(5H)-one Core Structure
De novo syntheses focus on constructing the heterocyclic furanone ring from the ground up. These methods are versatile and allow for the introduction of desired substituents, such as the C3-ethyl group, by selecting appropriately substituted starting materials.
Intramolecular cyclization is a cornerstone of furanone synthesis. Various strategies have been devised that differ in the type of precursor and the cyclization-triggering conditions.
One prominent method involves the oxidative cyclization of β,γ-unsaturated carboxylic acids. The use of a hypervalent iodine reagent, such as in situ prepared PhI(OTf)₂, can effectively induce cyclization to yield 4-substituted furan-2(5H)-ones. The substitution pattern of the starting acid dictates the final product structure.
Another approach utilizes functionalized cyclopropenones as precursors. These strained three-membered rings can undergo ring-opening reactions with phosphine (B1218219) catalysts to generate reactive ketene (B1206846) ylide intermediates. If the cyclopropenone bears a pendant hydroxy group, it can trap this intermediate, leading to the formation of the butenolide ring. thieme-connect.comsorbonne-universite.fr This method is notable for its tolerance of a wide range of functional groups. thieme-connect.comsorbonne-universite.fr
Furthermore, classic organic reactions have been adapted for furanone synthesis. For instance, an intramolecular Horner-Emmons cyclization provides a convenient pathway to various butenolides. smolecule.com
Transition-metal catalysis offers powerful and often highly selective methods for constructing complex cyclic systems, including the furanone ring. Catalysts based on palladium, rhodium, gold, and copper are frequently employed.
Rhodium-catalyzed cyclocarbonylation of propargyl alcohol derivatives is an effective method for creating 3-silyl-2(5H)-furanones under hydroformylation conditions. thieme-connect.de A related approach uses transition metal complexes to catalyze the reaction of a propargylic alcohol with carbon monoxide and a phenyl halide to form a 3(2H)-furanone derivative. acs.org
Palladium-catalyzed reactions are particularly versatile. The cyclization of 3,4-alkadienoic acids in the presence of a palladium catalyst can efficiently produce γ-methylene-α,β-unsaturated γ-lactones. A tandem Mannich addition followed by a palladium-catalyzed ring-closing reaction has also been developed to afford 4-substituted-3(2H)-furanones. beilstein-journals.org
Gold-catalyzed reactions provide another mild and efficient route. A catalyst generated from a gold(I) precursor and a silver salt can cyclize γ-hydroxyalkynones to yield substituted 3(2H)-furanones. organic-chemistry.org Similarly, a gold(I)-catalyzed tandem cyclization/oxidative cleavage of (Z)-enynols offers a pathway to highly substituted butenolides.
Recent developments have also shown that copper-catalyzed cyclization of α-hydroxycyclopropanols can be used to access furanones, representing a divergent synthetic pathway from the same starting material that can also yield δ-valerolactones under palladium catalysis. acs.orgrsc.org
Table 1: Selected Transition-Metal-Catalyzed Syntheses of Furanone Systems
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Rh₄(CO)₁₂ | Silyl-substituted propargyl alcohols | 3-Silyl-2(5H)-furanones | thieme-connect.de |
| Pd(0) catalyst | 3,4-Alkadienoic acids | γ-Methylene-α,β-unsaturated γ-lactones | |
| [Au(I)]/AgOTf | γ-Hydroxyalkynones | Substituted 3(2H)-furanones | organic-chemistry.org |
| Cu(OAc)₂ / DDQ | α-Hydroxycyclopropanols | Substituted furanones | rsc.org |
| Pd(0) catalyst | 4-Chloroacetoacetate esters + Imines | 4-Substituted-3(2H)-furanones | beilstein-journals.org |
Syntheses can also commence from existing cyclic compounds that are then transformed into the target furanone. A notable example is the synthesis of 3-methylfuran-2(5H)-one, a close analogue of the target compound, from citraconic anhydride (B1165640). mdpi.com This process involves a regiocontrolled alcoholysis of the anhydride followed by a reduction step. A similar strategy could conceivably be applied using ethylmaleic anhydride to yield this compound.
Functionalization and Derivatization Strategies for this compound
Instead of building the ring from scratch, an alternative strategy involves modifying a pre-existing furanone core. This is particularly useful for introducing specific substituents or for creating a library of related compounds.
The direct introduction of the ethyl group onto the C3 position of a furan-2(5H)-one ring is a key challenge. One effective method relies on the C3-alkylation of an activated furanone derivative. For example, 4-(pyrrolidin-1-yl)furan-2(5H)-one, an exocyclic enaminone, has been shown to undergo efficient and regioselective alkylation at the C3 position. nih.gov This reaction proceeds by treating the enaminone with an aldehyde (e.g., acetaldehyde (B116499) for subsequent conversion to an ethyl group) and triethylsilane. nih.gov
Alternatively, the ethyl group can be incorporated from the outset in a de novo synthesis. For instance, a ruthenium-catalyzed C3-H activation and subsequent alkylation has been demonstrated on furfural (B47365) derivatives, which requires the installation of a directing group. beilstein-journals.orgresearchgate.net While applied to furfural, this C-H activation principle represents a modern approach to functionalizing the furan (B31954) core.
The furanone ring possesses multiple sites (C3, C4, and C5) that can be targeted for functionalization, and achieving regioselectivity is crucial for synthesizing specific isomers.
C3-Functionalization : As mentioned, activating groups can direct alkylation to the C3 position. nih.gov
C4-Functionalization : The C4 position can be functionalized via cross-coupling reactions. A well-established method involves the palladium-catalyzed Suzuki coupling between 4-tosyl-2(5H)-furanone and various boronic acids to yield a range of 4-substituted 2(5H)-furanones. researchgate.net
C5-Functionalization : The C5 position can also be selectively modified. Palladium-catalyzed kinetic asymmetric transformations of 5-acyloxy-2-(5H)-furanone have been used to synthesize chiral butenolides. acs.org Additionally, Barbier-type reactions using allyl bromides in the presence of tin or indium catalysts can achieve C5-alkylation on 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.com
Table 2: Examples of Regioselective Furanone Functionalization
| Position | Reaction Type | Reagents / Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|---|
| C3 | Alkylation | Aldehyde, Triethylsilane | 4-(Pyrrolidin-1-yl)furan-2(5H)-one | C3-Alkylated furanone | nih.gov |
| C4 | Suzuki Coupling | R-B(OH)₂, Pd catalyst | 4-Tosyl-2(5H)-furanone | 4-Aryl/Alkyl-2(5H)-furanone | researchgate.net |
| C5 | Barbier-type Alkylation | Allyl bromide, Sn or In catalyst | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | C5-Allylated furanone | mdpi.com |
| C5 | Asymmetric Transformation | Pd catalyst, Chiral ligand | 5-Acyloxy-2(5H)-furanone | Chiral 5-substituted butenolide | acs.org |
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of specific enantiomers of chiral molecules, known as stereoselective or asymmetric synthesis, is a critical process in modern organic chemistry. For compounds like this compound, which contains a stereocenter at the C3 position, controlling the stereochemical outcome is essential for applications where one enantiomer may exhibit different biological activity or function. Various methodologies have been developed to produce specific enantiomers of γ-butyrolactones, the structural class to which this compound belongs.
Optically active γ-butenolides and γ-butyrolactones are valuable chiral building blocks for creating a wide range of biologically active compounds and complex molecules. acs.org The furanone structure, in particular, contains versatile functional groups that allow for numerous chemical transformations. acs.org The development of methods to synthesize these compounds with high enantioselectivity (an excess of one enantiomer over the other) is an area of significant research.
Catalytic Asymmetric Approaches
Catalytic methods are highly desirable as they can generate large quantities of a chiral product from a small amount of a chiral catalyst.
Organocatalysis: Chiral organic molecules can act as catalysts to direct the formation of a specific enantiomer. For instance, the vinylogous aldol (B89426) reaction of furanone derivatives with aldehydes can be promoted by chiral base catalysts. rug.nl While unsubstituted furanones can be less reactive, using halogenated or α-thio-substituted furanones can enhance reactivity at the γ-position, providing a route to enantioenriched polyfunctionalized butenolides. rug.nl Similarly, N-heterocyclic carbenes (NHCs) have been effectively used to catalyze the [3+2] annulation of enals with other substrates to form chiral γ-butyrolactones. mdpi.comacs.org These reactions are often operationally simple and can achieve high levels of diastereo- and enantioselectivity when a chiral NHC is used. acs.org
An organocatalytic strategy was employed in the synthesis of multifunctionalized γ-butyrolactone paraconic acids, which share the core lactone structure. nih.gov This approach utilized an asymmetric Michael addition catalyzed by a chiral diphenylprolinol silyl (B83357) ether, demonstrating a key method for establishing the stereocenter. nih.gov
| Catalyst Type | Reaction | Key Feature | Reference |
|---|---|---|---|
| Chiral Guanidine Base | Vinylogous Aldol Reaction | Promotes asymmetric addition to furanones. | rug.nl |
| Chiral N-Heterocyclic Carbene (NHC) | [3+2] Annulation | Enables synthesis of complex spiro-butenolides. | mdpi.comacs.org |
| Chiral Diphenylprolinol Silyl Ether | Asymmetric Michael Addition | Effective for synthesizing paraconic acids. | nih.gov |
Metal-Catalyzed Reactions: Transition metal complexes incorporating chiral ligands are powerful tools for asymmetric synthesis. A nickel-catalyzed enantioselective reductive coupling of acrylates with ketones has been developed to produce chiral γ-butyrolactones. acs.org This method uses a chiral quinoline-oxazoline ligand to achieve high enantioselectivity under mild conditions. acs.org Another approach involves the use of chiral catalysts composed of a metal salt and a chiral ligand, such as Zn(OTf)₂ with a pybox ligand, to facilitate enantioselective Mukaiyama aldol reactions. acs.org
| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Nickel / Chiral Quinoline-Oxazoline Ligand | Reductive Coupling | up to 70% | up to 91% | acs.org |
| Zn(OTf)₂ / Pybox Ligand | Mukaiyama Aldol Reaction | Good | Not specified | acs.org |
| N,N'-dioxide/Sc(III) complex | Vinylogous Mannich Reaction | Excellent | Excellent | acs.org |
Biocatalytic Synthesis
Enzymes offer remarkable stereoselectivity and are increasingly used in chemical synthesis. A one-pot, two-enzyme cascade has been reported for the synthesis of chiral γ-butyrolactones. acs.org This system uses an enoate reductase and an alcohol dehydrogenase to reduce an α,β-unsaturated γ-keto ester precursor. The process is highly efficient, yielding products with near-perfect enantioselectivity (98 to >99% ee) and in high yields (up to 90%). acs.org Such biocatalytic cascades provide a scalable and green alternative to traditional chemical methods. acs.org
Chiral Auxiliary-Based Synthesis
In this strategy, a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed. This method has been employed for the enantioselective synthesis of γ-butyrolactones where a chiral 2-acyloxathiane is used. researchgate.net Through a sequence of reactions including Grignard addition, cleavage, reduction, and lactonization, optically active γ-lactones can be obtained. researchgate.net
Substrate-Controlled Synthesis
Asymmetric induction can also be controlled by a chiral center already present in the substrate molecule. wikipedia.org This internal chirality can direct the formation of new stereocenters. For example, enantiomerically pure [3.3.0] fused γ-butyrolactones have been prepared from ribofuranosyl sugars and nucleosides through intramolecular radical cyclization, where the existing chirality of the sugar dictates the stereochemistry of the newly formed lactone ring. rsc.org
Chemical Reactivity and Transformation Mechanisms of 3 Ethylfuran 2 5h One
Diels-Alder Cycloaddition Reactions Involving 3-Ethylfuran-2(5H)-one as a Dienophile
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and butenolides can serve as dienophiles. ijcrcps.compressbooks.pub The reactivity of this compound in these [4+2] cycloaddition reactions is influenced by its electronic properties and the nature of the diene.
Reactivity Profiles and Stereochemical Outcomes
This compound is considered a reactive dienophile. chegg.comchegg.com The electron-withdrawing nature of the carbonyl group in the lactone ring activates the double bond for cycloaddition with electron-rich dienes. The reaction proceeds via a concerted mechanism, where the stereochemistry of the dienophile is retained in the resulting cycloadduct. libretexts.org For instance, a cis-dienophile will lead to a product with cis-substitution on the newly formed ring. libretexts.org
The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the dienophile's substituent will orient itself towards the developing pi-system of the diene in the transition state. pressbooks.pub However, it has been shown that the simplest Diels-Alder reactions may not be inherently endo-selective, with kinetic endo:exo ratios approaching 1:1 for some dienophiles. rsc.org The presence of Lewis acid catalysts can significantly influence both the rate and the stereoselectivity of the reaction, often favoring the endo product. nih.govsci-hub.se
Influence of Substituents on Dienophilic Character
The dienophilic character of this compound is primarily dictated by the electron-withdrawing lactone functionality. Substituents on the furan (B31954) ring can further modulate this reactivity. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the HOMO-LUMO energy gap between the two reactants. ijcrcps.com
In the context of butenolides, substituents at the 5-position can have a significant impact. For example, a strongly electron-withdrawing 5-oxo substituent, as seen conceptually in maleic anhydride (B1165640), greatly enhances dienophilic reactivity. nih.gov Conversely, electron-donating groups at other positions on the furan ring of a diene can increase its reactivity toward dienophiles. researchgate.netnih.gov The ethyl group at the 3-position of this compound is an alkyl group, which is generally considered to be weakly electron-donating. This substituent's effect on the dienophilic character is likely modest compared to the activating effect of the conjugated carbonyl group.
Nucleophilic Attack and Electrophilic Substitution on the this compound Scaffold
The dual functionality of this compound allows for a range of reactions involving both nucleophilic attack and electrophilic substitution.
Reactions at the Carbonyl Center
The carbonyl carbon of the lactone in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is fundamental to many transformations of this compound.
Common nucleophilic addition reactions at the carbonyl group include:
Attack by organometallic reagents: Grignard reagents and organolithium compounds can add to the carbonyl group.
Reduction: Hydride reagents can reduce the carbonyl group.
Cyanide addition: The addition of a cyanide ion forms a cyanohydrin. masterorganicchemistry.com
The initial addition of a nucleophile to the carbonyl carbon leads to a tetrahedral intermediate. libretexts.org The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.
Substitutions on the Furan Ring System
The furan ring in this compound possesses aromatic character, making it susceptible to electrophilic substitution. chemenu.comatamanchemicals.com The oxygen atom in the furan ring acts as an electron-donating group, activating the ring towards electrophiles more so than benzene. chemenu.comatamanchemicals.com
Electrophilic substitution reactions on furan rings generally occur preferentially at the C5 position, and if that is blocked, at the C2 position. In this compound, the C2 position is part of the lactone, and the C3 position is substituted with an ethyl group. The reactivity towards electrophiles would be influenced by the directing effects of both the lactone and the ethyl group.
Furthermore, the double bond in the butenolide ring can undergo addition reactions. For instance, Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can occur.
Transesterification Reactions of this compound
This compound is susceptible to transesterification in the presence of an alcohol. chegg.comchegg.com This reaction involves the exchange of the alkoxy group of the ester. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of an alkoxide ion on the carbonyl carbon. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com
This reactivity is important to consider, as the presence of alcohol solvents during other reactions, such as a Diels-Alder reaction, could lead to the formation of a transesterified product alongside the desired cycloadduct. chegg.comchegg.com
Reaction Conditions and Product Characterization
The reactivity of the 2(5H)-furanone core in this compound is influenced by the ethyl group at the C3 position and the conjugated double bond. While specific reaction data for this compound is limited, the general reactivity of the 2(5H)-furanone class of compounds provides significant insight. These molecules are known to undergo a variety of transformations under different conditions. researchgate.net
The presence of labile halogen atoms in related furanone compounds, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, imparts high reactivity, allowing for a wide range of nucleophilic substitution reactions. mdpi.com Although this compound lacks these specific activating groups, the underlying furanone structure is susceptible to various chemical changes. For instance, bromination of the furanone ring has been demonstrated for various analogs, suggesting that this compound could potentially undergo similar electrophilic addition or substitution reactions. unipi.it
The carbonyl group and the double bond are key sites for chemical reactions. Nucleophilic attack can occur at the carbonyl carbon, and the double bond can participate in addition reactions. smolecule.com For example, the synthesis of 5-chloro-3-methylfuran-2(5H)-one is achieved through the chlorination of 3-methylfuran (B129892), indicating the potential for electrophilic attack on the furanone ring system. smolecule.com
Below is a table summarizing representative reactions and conditions for the 2(5H)-furanone core, which are likely applicable to this compound.
| Reaction Type | Reagents and Conditions | Typical Products |
| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | Brominated furanone derivatives |
| Cycloaddition | Dienes (e.g., 8,8-dicyanoheptafulvene), Brønsted base catalyst, acetonitrile (B52724), room temperature | Polycyclic cycloadducts |
| Nucleophilic Addition | Nitrogen nucleophiles (e.g., hydrazine (B178648) hydrate, benzylamine) | Ring-opened or ring-transformed products |
| Oxidation | Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) | Dicarbonyl compounds, carboxylic acids |
| Reduction | Reducing agents (e.g., LiAlH₄, DIBAH) | Dihydrofuran derivatives, diols |
This table presents generalized reactions for the 2(5H)-furanone class of compounds based on available literature for analogs.
Mechanistic Investigations of Alcoholysis
The alcoholysis of furans and their derivatives is a well-documented process that typically involves the nucleophilic addition of an alcohol to the furan ring. iust.ac.ir This reaction is often catalyzed by acid, which protonates the furan ring, making it more susceptible to nucleophilic attack. iust.ac.ir For this compound, the most probable site of protonation would be the carbonyl oxygen, which would enhance the electrophilicity of the lactone.
The proposed mechanism for the acid-catalyzed alcoholysis of this compound would likely proceed as follows:
Protonation: An acid catalyst protonates the carbonyl oxygen of the lactone, increasing its electrophilicity.
Nucleophilic Attack: An alcohol molecule acts as a nucleophile, attacking the carbonyl carbon.
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Ring Opening: The furanone ring opens, breaking the ester bond to form an open-chain hydroxy ester.
Proton Transfer and Elimination: A series of proton transfers and the elimination of a water molecule could lead to various final products, depending on the reaction conditions.
This process would result in the formation of an open-chain 1,4-dicarbonyl compound or its derivative. iust.ac.ir
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can target the furanone ring, the double bond, or the ethyl substituent.
Oxidation Pathways: The oxidation of furan derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.net Vapor-phase catalytic oxidation of furans, for instance, is a known method for producing maleic acid. researchgate.net In the case of substituted furans, the substituent itself can be oxidized. researchgate.net
The furan ring in compounds like 5-chloro-3-methylfuran-2(5H)-one can be oxidized to form dicarbonyl compounds. smolecule.com It is plausible that this compound could undergo similar ring-opening oxidation. The double bond within the furanone ring is also a potential site for oxidative cleavage.
Reduction Pathways: Reduction of the 2(5H)-furanone system can lead to several products. The carbonyl group of the lactone can be reduced to an alcohol. For example, the reduction of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can form alcohols. Similarly, 3-Hydroxy-4,5-dimethylfuran-2(5H)-one can be reduced to its corresponding alcohol derivatives.
The double bond of the furanone ring can also be reduced, leading to the formation of a saturated lactone (a dihydrofuran derivative). The reduction of the furanone ring in 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is known to yield dihydrofuran derivatives. smolecule.com
The following table summarizes the potential oxidation and reduction products of this compound based on the reactivity of analogous compounds.
| Transformation | Reagent Type | Potential Products |
| Oxidation | Strong oxidizing agents | Maleic acid, other dicarbonyl compounds |
| Oxidation | Milder oxidizing agents | Oxidized ethyl group derivatives |
| Reduction | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | Saturated lactone (3-ethyldihydrofuran-2(5H)-one), ring-opened diols |
This table outlines potential products based on the general reactivity of the furanone functional group.
Ring-Opening and Rearrangement Reactions of this compound
The 2(5H)-furanone ring is susceptible to both ring-opening and rearrangement reactions, often proceeding through common intermediates.
Theoretical studies on the thermal decomposition of 2(5H)-furanones reveal a fascinating pathway involving interconversion with their 2(3H) isomers. researchgate.net This process is believed to occur through a 1,2-hydrogen transfer reaction that leads to a ring-opened ketenoic aldehyde intermediate. researchgate.net This aldehyde can then undergo ring closure to form the isomeric furanone. This suggests that under thermal stress, this compound could potentially isomerize to 3-Ethylfuran-2(3H)-one.
Acid-catalyzed conditions can also promote rearrangements. Studies on 1,3-dimethoxyalkan-2-ones have shown that they can rearrange to form furan-2(5H)-one derivatives, highlighting the thermodynamic stability of this heterocyclic system under certain acidic conditions. psu.edu
Ring-opening reactions can also be initiated by other means. For example, 2-ethylfuran (B109080) can undergo a ring-opening reaction when treated with aqueous N-bromosuccinimide to yield 4-oxo-(E)-2-hexenal. sigmaaldrich.com This demonstrates that the furan ring system, even without the lactone functionality, can be opened to form linear dicarbonyl compounds. Additionally, rhodium(I)-catalyzed nucleophilic ring-opening reactions have been reported for related oxabicyclic systems derived from furans. nih.gov
In some cases, ring-opening is followed by a subsequent cyclization, leading to a complete recyclization of the molecule. For instance, bis(5-R-2-furyl)methylbenzoic acids have been shown to undergo recyclization and cyclization to form tetracyclic isochromene-1-one derivatives in the presence of hydrogen chloride in methanol. researchgate.net
Mechanistic and Theoretical Studies on 3 Ethylfuran 2 5h One
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis
Kinetic studies, which measure the rates of chemical reactions, are crucial for understanding the step-by-step sequence of events in a reaction mechanism. For furanone compounds, kinetic analysis has been employed to investigate their formation and degradation pathways. For instance, the synthesis of 3-Methyl-2(5H)-one, a related compound, has been optimized by studying the reaction kinetics, achieving a high yield by using α-methyl-γ-butyrolactone as a starting material. sigmaaldrich.com
Spectroscopic techniques provide a window into the molecular world, allowing for the identification of transient intermediates and the characterization of molecular structures. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are indispensable in this regard. psu.educopernicus.orgsemanticscholar.org In the study of the atmospheric degradation of 3-methylfuran (B129892), a precursor to furanone derivatives, both FTIR and solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC/MS) were used to identify reaction products. copernicus.orgsemanticscholar.org These analyses revealed the formation of various compounds, including 3-furaldehyde (B129913) and different substituted furanones, confirming that the primary reaction pathways involve the addition of atmospheric radicals to the furan (B31954) ring, followed by ring-opening or hydrogen abstraction. semanticscholar.orgresearchgate.net
For example, the reaction of 3-methylfuran with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx) leads to the formation of 3-methyl-2,5-furandione and 3-methyl-2(3H)-furanone, among other products. copernicus.org The yields of these products have been quantified, providing valuable data for atmospheric chemistry models. copernicus.org Similarly, studies on the reactions of furan and its alkylated derivatives with chlorine atoms have been conducted to determine reaction rates and identify products, which include various furanones. researchtrends.net
Computational Chemistry Applications for 3-Ethylfuran-2(5H)-one
Computational chemistry has emerged as a powerful tool to complement experimental studies, providing detailed insights into molecular properties and reaction dynamics that are often difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.net It is widely used to predict various molecular properties, such as geometries, reaction energies, and spectroscopic parameters. psu.eduajchem-b.com For furanone derivatives, DFT calculations have been instrumental in understanding their reactivity and electronic properties. ajchem-b.com For instance, studies on 2(5H)-furanone and its derivatives have shown that structural modifications can significantly impact their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-b.com The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity. ajchem-b.com
DFT calculations have also been used to explore the influence of substituents on the furanone ring. For example, an electron-donating group like a methoxy (B1213986) group can increase the electron density on the ring, making it more susceptible to nucleophilic attack and stabilizing the compound. These theoretical insights are crucial for designing new furanone derivatives with specific desired properties.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. utwente.nlnih.gov This technique allows researchers to study the movement and interactions of molecules over time, providing insights into processes like solvation, conformational changes, and binding events. utwente.nlnih.govnih.gov
For lactones, the class of compounds to which this compound belongs, MD simulations have been used to study their behavior in solution. utwente.nlnih.gov For example, simulations of γ-butyrolactone in water have revealed details about its absorption and dynamics within polymer brush layers, showing that its mobility is significantly reduced when absorbed. utwente.nl In another study, MD simulations were used to investigate the hydrolysis of a tri-sialic acid lactone, revealing that the probability of water molecules localizing near the carbonyl carbon is correlated with the rate of hydrolysis. nih.gov These simulations can provide a detailed, atomistic understanding of how furanones interact with their environment.
Theoretical Kinetic Studies of Thermal Decomposition and Atmospheric Reactions
Theoretical kinetic studies, often employing methods like transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are used to calculate reaction rate constants and explore the potential energy surfaces of chemical reactions. nih.govpreprints.org These studies are particularly valuable for understanding the mechanisms of thermal decomposition and atmospheric reactions.
Theoretical investigations into the thermal decomposition of 2(3H)- and 2(5H)-furanones and their methyl derivatives have been conducted using high-level composite model chemistries like CBS-QB3. acs.orgatu.ieresearchgate.net These studies have elucidated the reaction pathways, showing that the interconversion between the 2(3H) and 2(5H) isomers can occur through a ring-opening mechanism to form a ketenoic aldehyde intermediate. acs.orgatu.ieresearchgate.net The calculations also predict the bond dissociation enthalpies and ionization energies, providing fundamental thermodynamic data. acs.orgatu.ieresearchgate.net
In the context of atmospheric chemistry, theoretical studies have been performed on the reactions of furan derivatives with atmospheric radicals. nih.govpreprints.org For instance, the potential energy surfaces for the reactions of 5-methyl-2-ethylfuran with hydrogen atoms have been mapped out, identifying the most likely reaction pathways and their energy barriers. preprints.orgmdpi.com These theoretical predictions are crucial for developing accurate kinetic models of atmospheric processes.
Conformational Analysis and Stability Studies
The three-dimensional shape or conformation of a molecule plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Computational methods are extensively used for this purpose.
For substituted furanones, DFT calculations have been used to analyze their conformations. For example, in 5-hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone, calculations have shown that the furanone ring exhibits a slight puckering. Such studies provide valuable information on the preferred spatial arrangement of the atoms in the molecule, which can influence its reactivity and interactions with other molecules.
Advanced Analytical Characterization Techniques in 3 Ethylfuran 2 5h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the specific resonances of each hydrogen and carbon atom in 3-Ethylfuran-2(5H)-one. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.
In the ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) protons (-CH₂) of the ethyl group typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. The protons on the furanone ring also show distinct signals.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbon of the carbonyl group and the carbons within the furanone ring and the ethyl substituent. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~172-177 |
| C3 (C=C) | - | ~130-135 |
| C4 (CH) | ~5.8-6.0 | ~118-122 |
| C5 (CH₂) | ~4.9-5.2 | ~98-100 |
| C6 (CH₂) | ~2.1-2.4 | ~20-23 |
| C7 (CH₃) | ~1.1-1.3 | ~11-13 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from general knowledge of similar structures.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the NMR signals and elucidate the complete molecular structure, a series of two-dimensional (2D) NMR experiments are employed. github.iosdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show couplings between the protons on the furanone ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the proton signal to its corresponding carbon atom. For instance, the signal for the C4 proton would show a cross-peak with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). harvard.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems. For example, the protons of the ethyl group would show correlations to the C3 carbon of the furanone ring, confirming the position of the ethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space interactions rather than through-bond couplings. harvard.edu This can be used to confirm the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. imreblank.ch
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the exact molecular formula of this compound, which is C₆H₈O₂. guidechem.comnih.gov This capability distinguishes it from other compounds that may have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. imreblank.ch In a typical experiment, the molecular ion of this compound is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For furanone derivatives, common fragmentation pathways include the loss of carbon monoxide (CO) and rearrangements of the ring structure. imreblank.ch
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. acs.orgbohrium.com The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.govmdpi.com Different GC columns, such as polar and non-polar columns, can be used to achieve optimal separation from other components in a sample. dtu.dk
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, particularly for less volatile or thermally sensitive compounds. acs.org In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. LC can also be coupled with mass spectrometry (LC-MS) for enhanced detection and identification.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas chromatography and liquid chromatography are premier separation techniques essential for the isolation and quantification of this compound from various sample types.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. In this technique, the compound is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The retention time (RT), the time it takes for the compound to travel through the column, is a key identifier. For this compound and related alkyl-substituted lactones, non-polar or medium-polarity columns, such as those with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase, are commonly employed. The selection of the column and the temperature programming of the GC oven are optimized to achieve baseline separation from other components in a mixture.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is utilized for the analysis of this compound, especially when dealing with less volatile or thermally sensitive samples. nih.govacs.orgresearchgate.net In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the compound's polarity and interaction with the stationary phase. For furanones, reversed-phase chromatography is common, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). ugent.benih.govjst.go.jp The elution of the compound is monitored by a detector, typically a UV detector, as the furanone ring system exhibits UV absorbance. frontiersin.org
Table 1: Typical Chromatographic Parameters for this compound Analysis
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
|---|---|---|
| Column Type | Capillary column (e.g., DB-5, HP-INNOWax) | Reversed-phase (e.g., C18, 2.0 x 50 mm, 3 µm) nih.gov |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with 0.1% formic acid nih.govjst.go.jp |
| Detector | Flame Ionization Detector (FID) | UV-Vis or Diode Array Detector (DAD) |
| Typical Flow Rate | 1-2 mL/min | 0.2-1.0 mL/min nih.gov |
| Temperature | Programmed oven temperature ramp | Column oven set to a constant temperature (e.g., 26°C) frontiersin.org |
Hyphenated Techniques (GC-MS, LC-MS)
To enhance the specificity of detection and provide structural information, chromatographic techniques are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of GC with the detection power of MS. nih.govacs.orgresearchgate.netcurtin.edu.au As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable information about the compound's structure, such as the presence of the ethyl group and the furanone ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the analysis of lactones in complex matrices like food and biological samples. ugent.beoup.comxn--untersuchungsmter-bw-nzb.de After separation by LC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ugent.beoup.com These soft ionization techniques typically result in a prominent molecular ion peak, which aids in determining the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and structural elucidation by inducing fragmentation of a selected precursor ion. nih.govjst.go.jp
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|
| GC-MS | Electron Impact (EI) | Molecular Ion (M+), fragments corresponding to loss of ethyl group, CO, and other characteristic fragments. |
| LC-MS | Electrospray (ESI) or APCI | Protonated molecule [M+H]+ or adduct ions (e.g., [M+Na]+) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its identity as a γ-lactone. The most prominent feature is the strong absorption due to the carbonyl (C=O) group stretching vibration, which for a five-membered lactone ring, typically appears at a high frequency. spcmc.ac.inlibretexts.org Another key absorption is due to the C-O-C stretching within the lactone ring.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Lactone) | Stretch | 1760-1795 spcmc.ac.in | Strong |
| C=C (Alkene) | Stretch | ~1660 semanticscholar.org | Medium |
| C-O-C (Ester) | Stretch | 1111-1250 spcmc.ac.in | Strong |
| C-H (Alkane) | Stretch | 2850-2960 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netnih.govnih.govbeilstein-journals.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the furanone ring and its ethyl substituent. Studies on similar furanone derivatives have shown that the five-membered lactone ring is often nearly planar. researchgate.netnih.gov The crystal packing is stabilized by intermolecular forces, which can include hydrogen bonding if suitable functional groups are present in co-crystallized molecules. While a specific crystal structure for this compound is not widely reported, the principles of this technique are routinely applied to analogous furanones to establish their absolute configuration and solid-state conformation. nih.gov
Table 4: Potential X-ray Crystallographic Data for a Furanone Derivative
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic researchgate.net |
| Space Group | e.g., P2₁/c, C2 researchgate.net |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C-C) |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining the ring conformation |
Environmental and Natural Occurrence Contexts of 3 Ethylfuran 2 5h One
Formation Mechanisms in Thermally Processed Organic Matrices
3-Ethylfuran-2(5H)-one and related furanones are notable for their formation during the heating of food and other organic matter. These reactions are complex and can proceed through several pathways, fundamentally involving the chemical transformation of natural precursors at elevated temperatures.
The Maillard reaction is a primary route for the formation of many furanones, including ethyl-substituted variants. This non-enzymatic browning reaction occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins upon heating. nih.gov The process generates a cascade of intermediates that ultimately lead to a diverse array of flavor and aroma compounds, as well as colored melanoidins. nih.govscispace.com
The key stages leading to furanone formation are:
Condensation: A reducing sugar (e.g., glucose, fructose, ribose) reacts with an amino compound to form a Schiff base. nsfc.gov.cn
Rearrangement: The unstable Schiff base rearranges to form more stable Amadori or Heyns products. nsfc.gov.cn
Degradation and Cyclization: These products then undergo a series of reactions, including enolization, dehydration, and fragmentation. imreblank.ch Specifically, the 1,2-enolization pathway at neutral or acidic pH can lead to the formation of furfural (B47365) or hydroxymethylfurfural (HMF). nsfc.gov.cn Alternatively, 2,3-enolization leads to the formation of intermediates called deoxyosones. imreblank.ch These highly reactive intermediates can then cyclize to form the furanone ring structure. imreblank.chnih.gov
The formation of ethyl-substituted furanones, such as homofuraneol, has been described as occurring from pentose (B10789219) sugars in the presence of amino acids like alanine. imreblank.ch The proposed mechanism involves the chain elongation of a 1-deoxypentosone (a C5 intermediate from the pentose) by acetaldehyde (B116499) (a C2 Strecker aldehyde derived from alanine), leading to a C7 backbone that can form the ethyl-substituted furanone. imreblank.ch
Beyond the Maillard reaction, the direct thermal degradation of various biological molecules is a significant source of furanones. researchgate.net The structure of the final furanone is often determined by the initial precursor molecule.
Carbohydrates: The thermal degradation of sugars like glucose, fructose, and lactose (B1674315) is a primary source of furan (B31954) and its derivatives. utupub.fi Heating carbohydrates can lead to caramelization, a separate set of reactions from the Maillard pathway, which also produces furanones and other flavor compounds. rsc.org Studies have shown that the intact carbon skeleton of sugars can be incorporated into the resulting furanone. scispace.comresearchgate.net
Amino Acids: Certain amino acids can degrade upon heating to produce intermediates for furanone synthesis. For instance, threonine degradation can lead to the formation of α-ketobutyric acid, a precursor for the furanone known as sotolon.
Lipids: The thermal oxidation of polyunsaturated fatty acids (PUFAs) is another recognized pathway. researchgate.netrsc.org For instance, the oxidation of linoleic and linolenic acids can generate hydroperoxides that break down into various volatile compounds, including alkylfurans like 2-ethylfuran (B109080). rsc.orgmdpi.com While direct evidence for this compound formation from lipids is limited, the generation of related ethyl-substituted furans from lipid degradation suggests it is a plausible pathway.
Table 1: Key Precursors for Furanone Formation During Thermal Processing
| Precursor Class | Specific Examples | Resulting Compounds/Intermediates |
| Carbohydrates | Glucose, Fructose, Ribose, Lactose | Deoxyosones, Furfural, HMF |
| Amino Acids | Alanine, Threonine, Cysteine | Strecker Aldehydes (e.g., Acetaldehyde), α-Ketobutyric Acid |
| Lipids | Linoleic Acid, Linolenic Acid | Hydroperoxides, 2-Ethylfuran |
| Vitamins | Ascorbic Acid (Vitamin C) | Furan, Alkylfurans |
Occurrence in Natural Products and Biological Systems
While prominently formed during heating, furanones are also found as natural constituents in a variety of biological sources, where they contribute to aroma, act as signaling molecules, or participate in defense mechanisms.
Direct isolation of this compound from natural sources is not widely documented. However, its isomers and closely related ethyl-substituted furanones have been identified in several contexts:
Plant-Derived Smoke: (5RS)-5-Ethylfuran-2(5H)-one, an isomer of the target compound, has been isolated from plant-derived smoke. researchgate.net
Fungal Metabolites: Various complex furanone derivatives have been isolated from fungi, such as Aspergillus terreus. nih.gov A unique compound, 5-(sec-butyl)-2-ethylfuran-3-carboxylic acid, was isolated from a marine Streptomyces species, highlighting the structural diversity of furan derivatives produced by microbes. mdpi.com
Plant Extracts: Two complex labdane-type diterpenoids containing a furan-2(5H)-one moiety were isolated from the herb Leonurus japonicus. scielo.br While structurally different, this demonstrates that the core furanone ring is synthesized in plants. Halogenated furanones are also known to be produced by marine algae like Delisea pulchra. researchgate.net
Furanones, including ethyl-substituted variants, are key components in many chemically complex mixtures, valued for their sensory properties or biological activities.
Plant Growth Regulation: Butenolides (a class of furanones) found in plant-derived smoke can act as plant growth regulators. researchgate.net While some, like karrikins, promote seed germination, others, including (5RS)-5-ethylfuran-2(5H)-one, have been shown to inhibit germination, suggesting a role in regulating ecological responses after events like fires. researchgate.net
Quorum Sensing Inhibition: Halogenated furanones produced by marine algae can interfere with bacterial communication systems (quorum sensing), which prevents the formation of biofilms on the algae's surface. researchgate.netgoogle.com This represents a natural chemical defense mechanism.
Table 2: Occurrence and Role of Selected Ethyl-Furanones and Related Compounds
| Compound Name | Source / Context | Role / Significance |
| (5RS)-5-Ethylfuran-2(5H)-one | Plant-derived smoke | Seed germination inhibitor |
| Homofuraneol | Coffee, Raspberry, Soya Sauce | Potent caramel-like flavor compound |
| 2-Ethyl-2H-furan-5-one | Strawberries, Pineapples | Fruity aroma, Flavoring agent |
| Sotolon | Fenugreek, Aged Wine | Key curry-like/maple aroma compound |
| Halogenated Furanones | Marine Algae (Delisea pulchra) | Quorum sensing inhibitors, Biofilm prevention |
Atmospheric Degradation and Environmental Fate of Furanones
Furanones can be released into the atmosphere, particularly from biomass burning. acs.org Once in the troposphere, they are subject to chemical degradation, primarily driven by reactions with atmospheric oxidants. The environmental fate of these compounds influences air quality through the formation of secondary pollutants.
The atmospheric oxidation of furan and its alkylated derivatives is initiated mainly by hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. acs.org The reaction with ozone (O₃) is generally slower but can be significant for some substituted furans. acs.orgcopernicus.org
The reaction with OH radicals typically proceeds via addition to the furan ring. acs.orgnih.gov This leads to the formation of a chemically activated adduct, which can follow two main degradation pathways: nih.govresearchgate.net
Ring-Opening Pathway: The furan ring breaks, leading to the formation of unsaturated 1,4-dicarbonyl compounds. nih.govresearchgate.net
Ring-Retaining Pathway: The furan ring remains intact, and subsequent reaction with molecular oxygen (O₂) can form products like 5-hydroxy-2-furanone compounds. nih.govresearchgate.net
The relative importance of these pathways depends on the specific structure of the furanone. For instance, studies on methyl-substituted furans show that the yield of ring-opening products varies with the position of the methyl group. nih.gov It is expected that this compound would undergo similar degradation processes. The further oxidation of these initial products contributes to the formation of secondary organic aerosol (SOA) and can impact tropospheric ozone levels. acs.org The environmental stability of furanones can also be affected by pH, with data suggesting that the lactone ring may be unstable in alkaline environments. epa.gov
Reactions with Atmospheric Oxidants (e.g., Cl, OH, NO3 Radicals)
The atmospheric degradation of furanoids, including compounds structurally related to this compound, is primarily initiated by reactions with key atmospheric oxidants such as chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate radicals (NO3). noaa.govacs.org These reactions are crucial in determining the atmospheric lifetime and transformation of these volatile organic compounds (VOCs). noaa.govacs.org Furanoids are significant contributors to OH and NO3 radical reactivity in biomass burning plumes. noaa.govcopernicus.org
Reaction with Chlorine (Cl) Atoms:
The reaction with chlorine atoms is a potential atmospheric degradation pathway, particularly in marine and coastal areas where Cl atom concentrations can be significant. researchtrends.net For related compounds like 3-methylfuran (B129892), the reaction with Cl atoms proceeds mainly through the addition of the chlorine atom to the double bond of the furan ring. researchgate.net This leads to the formation of chlorinated products. researchgate.net For instance, the reaction of 3-methylfuran with Cl atoms has been shown to produce 5-chloro-3-methyl-2(5H)-furanone with a high yield of 81 ± 9%. noaa.gov Another product identified from this reaction is 3-furfural, formed through an abstraction pathway, with a yield of 8 ± 3%. noaa.gov While specific kinetic data for this compound is not available, the reactivity is expected to be high, similar to other alkylfurans which have rate coefficients on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchtrends.net
Reaction with Hydroxyl (OH) Radicals:
During the daytime, the primary atmospheric sink for many furans is the reaction with the hydroxyl (OH) radical. mdpi.comacs.org The reaction is typically initiated by the electrophilic addition of the OH radical to the C=C double bond of the furan ring. researchgate.netacs.org For 3-methylfuran, the rate coefficient for its reaction with OH radicals has been determined to be (1.13 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction can lead to ring-opening and the formation of various oxygenated products. researchgate.netacs.org In the case of 3-methylfuran, major products include 2-methylbutenedial and 3-methyl-2,5-furanodione. researchgate.net The reaction mechanism for furan and its derivatives with OH radicals can be complex, involving addition to the ring, H-atom abstraction from the ring, or abstraction from alkyl substituent groups. whiterose.ac.uk
Reaction with Nitrate (NO3) Radicals:
At night, the reaction with the nitrate radical (NO3) becomes the dominant atmospheric removal process for many furans. copernicus.orgresearchgate.netcopernicus.org The reaction is initiated by the addition of the NO3 radical to the aromatic ring. researchgate.net For 3-methylfuran, the rate coefficient for the reaction with NO3 radicals is (1.26 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This reaction can lead to the formation of nitrated compounds and ring-opened products like 2-methylbutenedial. researchgate.net For γ-crotonolactone (2(5H)-furanone), a structurally similar compound, the reaction rate with NO3 is very slow (<1.4 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹), indicating that this is not a significant atmospheric sink for this specific furanone. copernicus.orgcopernicus.org
Table 1: Reaction Rate Coefficients of 3-Methylfuran with Atmospheric Oxidants
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
|---|---|---|
| OH | (1.13 ± 0.22) × 10⁻¹⁰ | researchgate.net |
| NO₃ | (1.26 ± 0.18) × 10⁻¹¹ | researchgate.net |
| Cl | High reactivity, similar to other alkylfurans (order of 10⁻¹⁰) | researchtrends.net |
Environmental Transformation Products and Pathways
The atmospheric oxidation of furan derivatives like this compound leads to a variety of transformation products through complex reaction pathways. These pathways are highly dependent on the specific oxidant and environmental conditions.
The primary reaction pathway for furanoids with atmospheric oxidants is often the electrophilic addition to the π system of the furan ring. researchtrends.net However, H-atom abstraction from the alkyl substituent can also occur. researchtrends.netwhiterose.ac.uk
Pathways Initiated by Cl, OH, and NO3 Radicals:
Addition to the Furan Ring: The addition of Cl, OH, or NO3 radicals to the double bonds of the furan ring is a major reaction pathway. researchgate.net This initial step leads to the formation of a radical adduct. researchtrends.netresearchgate.net
In the presence of oxygen (O₂), this adduct can react further to form peroxy radicals. researchtrends.net
Subsequent reactions of these peroxy radicals can lead to ring-retaining products or ring-opening. acs.org For example, the reaction of 3-methylfuran with Cl atoms predominantly forms 5-chloro-3-methyl-2(5H)-furanone. noaa.govresearchgate.net The reaction with OH and NO3 radicals can lead to the formation of hydroxy-methylfuranones and nitrooxy-methylfuranones, respectively. researchgate.net
Ring-Opening Pathways: Following the initial radical addition, the furan ring can undergo cleavage. researchgate.netacs.org
For instance, the oxidation of 3-methylfuran by OH and NO3 radicals can lead to the formation of 2-methylbutenedial. researchgate.net This indicates that the main reaction path involves addition to the double bond followed by ring opening. researchgate.net
H-Abstraction Pathways: Abstraction of a hydrogen atom from the ethyl group of this compound is another possible reaction pathway, particularly with Cl atoms. researchtrends.net This would lead to the formation of different sets of products. For example, in the reaction of 2-ethylfuran with Cl atoms, 2-acetylfuran (B1664036) is formed via H-atom abstraction from the alkyl group. researchtrends.net
Identified Transformation Products from a Related Compound (3-Methylfuran):
While specific product studies for this compound are limited, the transformation products of the closely related 3-methylfuran provide valuable insights.
Table 2: Major Transformation Products from the Atmospheric Oxidation of 3-Methylfuran
| Oxidant | Major Product(s) | Yield | Pathway | Reference(s) |
|---|---|---|---|---|
| Cl | 5-chloro-3-methyl-2(5H)-furanone | 81 ± 9% | Addition | noaa.gov |
| 3-furfural | 8 ± 3% | Abstraction | noaa.gov | |
| OH | 2-methylbutenedial | - | Ring-Opening | researchgate.net |
| 3-methyl-2,5-furanodione | - | Ring-Opening | researchgate.net | |
| NO₃ | 2-methylbutenedial | - | Ring-Opening | researchgate.net |
| Nitrated compounds | - | Addition | researchgate.net |
Role of 3 Ethylfuran 2 5h One As a Building Block in Advanced Organic Synthesis
Utilization as a Synthon for Complex Molecular Architectures
The chemical reactivity of 3-Ethylfuran-2(5H)-one is dominated by the electrophilic nature of the double bond, which is conjugated to the carbonyl group of the lactone. This arrangement makes it an excellent substrate for several fundamental carbon-carbon bond-forming reactions.
Michael Addition Reactions: The compound is a competent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org This reaction is a powerful tool for introducing substituents at the C4 position of the furanone ring, creating a new stereocenter and significantly increasing molecular complexity. The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon of the unsaturated system.
A variety of nucleophiles can be employed in this context, leading to diverse molecular architectures. The reaction is foundational for building more elaborate side chains or for initiating cascade reactions where the initial adduct undergoes further transformations.
Table 1: Representative Michael Addition Reactions on the 2(5H)-Furanone Core
| Michael Donor (Nucleophile) | Resulting Adduct Type | Significance in Synthesis |
|---|---|---|
| Enolates (from ketones, esters) | γ-Lactone with extended carbon chain | Formation of complex acyclic and cyclic systems. |
| Amines | β-Amino lactone derivatives | Access to amino-functionalized heterocyclic compounds. |
| Thiolates | β-Thioether lactone derivatives | Introduction of sulfur-containing functional groups. |
Alkylation Reactions: While less common than conjugate addition, the furanone ring can also be functionalized through alkylation. Under specific conditions, deprotonation can occur, followed by reaction with an electrophile to introduce substituents. For instance, related furanone systems have been shown to undergo alkylation, demonstrating the potential to modify the core structure further. ekb.eg
Integration into Polycyclic and Heterocyclic Compound Synthesis
The rigid, planar structure and inherent reactivity of the 2(5H)-furanone core make it an ideal participant in cycloaddition reactions, which are among the most powerful methods for constructing cyclic molecules.
Diels-Alder Reactions: The electron-deficient double bond of this compound allows it to act as an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org This reaction forms a six-membered ring fused to the lactone, providing a direct route to bicyclic and more complex polycyclic systems with high stereocontrol. researchgate.netmasterorganicchemistry.com The electron-withdrawing nature of the lactone carbonyl group activates the double bond, making it reactive towards electron-rich dienes. researchgate.net
The stereochemistry of the resulting cyclohexene (B86901) ring is well-defined, making this a highly valuable transformation in the total synthesis of natural products. masterorganicchemistry.com
Table 2: Diels-Alder Reaction with a 2(5H)-Furanone Dienophile
| Diene | Dienophile | Product Class | Synthetic Utility |
|---|---|---|---|
| Conjugated Diene (e.g., Butadiene) | This compound | Fused Bicyclic Lactone | Rapid construction of polycyclic natural product cores. |
Synthesis of Other Heterocycles: Beyond cycloadditions, the furanone ring can be a precursor to other heterocyclic systems. The lactone functionality can be opened and the resulting intermediate recyclized to form different ring systems. For example, reactions with bifunctional reagents like hydrazines or hydroxylamine (B1172632) can lead to the formation of pyridazinones or other nitrogen-containing heterocycles, respectively. The versatility of the 2(5H)-furanone skeleton has been demonstrated in the synthesis of a wide array of substituted heterocyclic compounds. nih.gov
Applications in Materials Science and Polymer Chemistry
The butenolide structure, as exemplified by this compound, is gaining attention in the development of novel polymers and functional materials, particularly those derived from renewable resources.
Monomers for Polymerization: Butenolides can be derived from biomass sources like furfural (B47365), making them attractive as bio-based monomers. nih.gov They can undergo polymerization to form poly-butenolides. Research has shown that these compounds can be co-polymerized with other monomers, such as vinyl esters and ethers, via free radical polymerization. nih.gov This opens pathways to creating novel bio-based polymers with tunable properties for various applications.
Development of Functional Coatings: One of the promising areas for butenolide-based polymers is in the formulation of coatings. Scientists have developed waterborne poly-butenolide dispersions, which are crucial for creating environmentally friendly, low-VOC (volatile organic compound) paints and coatings. nih.gov Furthermore, butenolides have been incorporated into biodegradable polymer matrices, such as polyurethanes, to create functional coatings. nih.govmdpi.com These materials can be designed for the controlled release of the butenolide, which is of interest for applications like antifouling coatings for marine environments. researchgate.net
Precursors to Conductive Polymers: While not a direct polymerization of the furanone itself, the related furan (B31954) ring is a key building block for conductive polymers like polyfuran. core.ac.uk The synthesis of furanones from readily available precursors highlights their role in a broader chemical ecosystem that provides monomers for advanced materials, including those with electronic properties. encyclopedia.pub The chemical transformations that convert furanones into other useful synthons underscore their foundational role in the supply chain for functional organic materials.
Future Research Directions and Challenges in 3 Ethylfuran 2 5h One Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of 3-Ethylfuran-2(5H)-one is the development of efficient, scalable, and environmentally benign synthetic methodologies. Current research on furanone synthesis provides a foundation, but significant opportunities for innovation remain.
Future research should focus on:
Bio-based Precursors: Leveraging the increasing availability of biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), as starting materials. mdpi.comfrontiersin.orgijabbr.com This aligns with the principles of green chemistry by utilizing renewable feedstocks. frontiersin.org
Catalytic Innovations: Moving beyond stoichiometric reagents to catalytic systems. This includes exploring gold-catalyzed cyclizations of γ-hydroxyalkynones, rhodium/palladium-catalyzed cascades, and the use of acidic ionic liquids, which have shown promise in the synthesis of other furanone derivatives. frontiersin.orgorganic-chemistry.org
Sustainable Reaction Media: Shifting from traditional organic solvents to more sustainable alternatives like water or multiphasic systems to simplify product separation and reduce environmental impact. frontiersin.orgorganic-chemistry.org The cycloisomerization of allenic hydroxyketones in water to form 3(2H)-furanones exemplifies this approach. organic-chemistry.org
Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and facilitate large-scale production, addressing challenges associated with batch processing.
| Synthetic Approach | Key Features | Potential Advantages for this compound | Relevant Research |
|---|---|---|---|
| Biomass Valorization | Utilizes renewable feedstocks like furfural. | Enhances sustainability and reduces reliance on fossil fuels. | mdpi.comfrontiersin.org |
| Metal Catalysis | Employs catalysts (e.g., Gold, Rhodium, Palladium) for cyclization reactions. | Offers high efficiency and selectivity under mild conditions. | organic-chemistry.org |
| Ionic Liquid Media | Uses ionic liquids as both solvent and catalyst. | Can improve reaction rates and facilitate catalyst recycling. | frontiersin.org |
| Aqueous Synthesis | Conducts reactions in water as the solvent. | Reduces environmental footprint and simplifies workup procedures. | organic-chemistry.org |
Deeper Exploration of Structure-Reactivity-Bioactivity Relationships
The 2(5H)-furanone skeleton is present in compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.govnih.gov A significant future challenge is to systematically map the structure-reactivity-bioactivity (SRAR) landscape for this compound.
Key research directions include:
Combinatorial Synthesis: Creating libraries of this compound analogs with systematic variations at the C3, C4, and C5 positions. nih.gov This would involve introducing different alkyl chains, halogens, and amino or alkoxy groups to probe their effects on activity. mdpi.comnih.gov
Quorum Sensing Inhibition: Investigating the potential of this compound and its derivatives to act as quorum sensing (QS) inhibitors. Halogenated furanones are potent inhibitors of QS, a bacterial communication process linked to virulence and biofilm formation. ucc.ienih.govfrontiersin.org Research shows that even minor structural changes, such as the presence and type of halogen or modifications to an alkyl side chain, can dramatically alter inhibitory activity. ucc.ie
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of active compounds. For instance, some furanones are known to covalently modify enzymes like LuxS, which is involved in producing the QS signal molecule AI-2. ucc.ie
| Structural Modification | Potential Impact on Bioactivity | Example from Furanone Class |
|---|---|---|
| Halogenation (e.g., at C4) | Often enhances activity, particularly in QS inhibition. | Brominated furanones are potent inhibitors of AI-2 production. ucc.ie |
| Side Chain Modification (e.g., at C3) | Affects lipophilicity and binding affinity. | Hydroxyl groups on the C3-alkyl chain can confer greater inhibitory activity than acetoxy groups or hydrogen. ucc.ie |
| Substitution at C5 | Can be modified to attach terpene moieties or other functional groups to alter properties. | Chiral 2(5H)-furanones with terpene moieties show antibacterial and antibiofilm activity. nih.gov |
Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its interactions with biological systems is crucial for rational design and optimization. Future research must employ advanced spectroscopic and analytical methods to elucidate these complex processes. researchgate.net
Future studies should leverage:
In Situ Spectroscopy: Using techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time. researchgate.net This can help identify transient intermediates and provide insights into reaction kinetics, as demonstrated in the monitoring of ketene (B1206846) formation and its transformation into β-lactams. researchgate.net
Mass Spectrometry: Employing techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) to study reaction pathways and identify products and intermediates, which has been used to probe the isomerization and oxidation of furanone precursors. researchgate.net
Computational Chemistry: Combining experimental data with Density Functional Theory (DFT) and other computational models to simulate reaction pathways, predict transition states, and rationalize observed reactivity and selectivity.
Advanced Structural Analysis: Using X-ray crystallography to determine the precise three-dimensional structure of this compound derivatives and their complexes with biological targets, providing a molecular basis for their activity. nih.gov
Environmental Impact Assessment and Remediation Strategies for Furanone Compounds
As the use of furanone compounds in various applications grows, a critical future challenge is to assess their environmental fate, persistence, and potential ecological impact. epa.gov Research is needed to develop a comprehensive understanding of how compounds like this compound behave in the environment.
Key areas for investigation are:
Atmospheric Chemistry: Studying the atmospheric lifetime and degradation pathways of volatile furanoids, which can be emitted from sources like biomass burning and contribute to the formation of ozone and secondary organic aerosols. acs.org
Aquatic Toxicity: Evaluating the potential risks to aquatic ecosystems. Some furanone-based products used as larvicides have been shown to pose a risk to freshwater invertebrates. epa.gov
Biodegradation: Investigating the susceptibility of the furanone ring to microbial degradation to determine its persistence in soil and water systems.
Remediation Technologies: Developing and optimizing strategies to remove furan (B31954) contaminants from water. pcbiochemres.com Current methods include activated carbon adsorption, air stripping, and advanced oxidation processes, but these can be costly. pcbiochemres.commdpi.com Fungal-based degradation (mycodegradation) presents a promising, sustainable alternative that remains underexplored for this class of compounds. mdpi.com
Discovery of Undiscovered Bioactivities and Their Molecular Underpinnings
While the furanone scaffold is associated with many known bioactivities, the specific profile of this compound is largely uncharted territory. A major future direction is the systematic screening of this compound and its derivatives to uncover novel therapeutic applications and to understand the molecular mechanisms behind them.
Future research efforts should include:
High-Throughput Screening: Testing this compound against a wide range of biological targets, including enzymes, receptors, and whole-cell models for various diseases, to identify novel activities. ijabbr.com Furanone derivatives have been found to possess anti-inflammatory, analgesic, anticonvulsant, and anti-ulcer properties, among others. nih.govresearchgate.net
Mechanism of Action Studies: Once a bioactivity is identified, in-depth studies are needed to determine its molecular basis. For example, the anti-QS furanone C-30 has been shown to bind to both LasR and RhlR receptors in Pseudomonas aeruginosa, rendering them dysfunctional by preventing the conformational changes necessary for activity. nih.gov
Exploring New Therapeutic Areas: Investigating potential applications beyond antimicrobial and anticancer effects. For instance, furanone derivatives have been isolated from medicinal plants and shown to have anti-inflammatory effects by inhibiting nitric oxide (NO) release in macrophages. mdpi.com This suggests a potential role in treating inflammatory conditions.
Q & A
Basic: What are the key methodological considerations for designing a synthesis route for 3-Ethylfuran-2(5H)-one?
The synthesis of this compound requires careful selection of catalysts and reaction conditions. For example, a titanium(IV) isopropoxide [Ti(OiPr)₄]-mediated cyclization of prop-2-ene-2-yl 2-methylenebutanoate followed by Grubbs I catalyst treatment has been attempted, though product yields were low . Alternative routes may involve ring-closing metathesis (RCM) or functionalization of preformed furanone scaffolds, as seen in strategies for analogous 5-hydroxyfuran-2(5H)-one derivatives . Key factors include optimizing catalyst loading, solvent polarity, and temperature to minimize side reactions like polymerization.
Basic: What analytical techniques are critical for characterizing this compound and verifying purity?
- GC-MS : Essential for identifying volatile furanone derivatives, as demonstrated in the analysis of 3-hydroxy-4,5-dimethylfuran-2(5H)-one in fungal metabolites .
- NMR Spectroscopy : ¹H/¹³C NMR can confirm regioselectivity and stereochemistry, particularly for distinguishing between diastereomers or tautomeric forms .
- X-ray Crystallography : Resolves absolute configurations, as applied to structurally related bromophenyl-furanone hybrids .
- HPLC-PDA : Validates purity, especially for oxygen-sensitive intermediates .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability or structural nuances. For example:
- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with time-kill curves to confirm antibacterial activity .
- Structural Analysis : Compare substituent effects (e.g., ethyl vs. phenyl groups) on bioactivity using SAR tables, as seen in furanone-fluoroquinolone hybrids .
- Meta-Analysis : Cross-reference EFSA evaluations (e.g., safety profiles of 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one) with in vitro toxicity data .
Advanced: What mechanistic approaches are used to study the antibacterial activity of this compound hybrids?
- Target Identification : Use molecular docking to predict binding to bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .
- Resistance Profiling : Test against multidrug-resistant strains to assess cross-resistance risks, as done for fluoroquinolone hybrids .
- Metabolic Profiling : Track bacterial membrane disruption via lipidomics, leveraging methods applied to similar furanone derivatives .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound analogues?
- Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain elongation) and compare bioactivity, as shown for 5-phenylfuran-2(5H)-one variants .
- Computational Modeling : Employ DFT calculations to predict electronic effects of substituents on reactivity, guided by crystallographic data from bromophenyl-furanone structures .
- Bioisosteric Replacement : Replace the ethyl group with bioisosteres (e.g., cyclopropyl) to enhance metabolic stability .
Advanced: What experimental strategies address low-yield or failed syntheses of this compound?
- Catalyst Screening : Test alternative catalysts (e.g., Hoveyda-Grubbs vs. Grubbs I) to improve RCM efficiency, as attempted in a Ti(OiPr)₄-mediated route .
- Protecting Groups : Use temporary protection of hydroxyl or carbonyl groups to prevent side reactions during cyclization .
- Flow Chemistry : Enhance reaction control for oxygen-sensitive intermediates, a method validated in dihydrofuran-2(5H)-one syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
